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Compound of Interest

Compound Name: 2-Aminoadenosine

Cat. No.: B016350 Get Quote

An In-depth Technical Guide to 2-Aminoadenosine: Chemical Properties and Structure

Introduction
2-Aminoadenosine, also known as 2,6-diaminopurine riboside, is a purine nucleoside and an

analog of the naturally occurring adenosine.[1][2] Its structure is characterized by the presence

of an additional amino group at the C2 position of the purine ring, which distinguishes it from

adenosine. This modification allows 2-aminoadenosine to form three hydrogen bonds when

base-pairing with thymine or uridine, in contrast to the two hydrogen bonds formed by adenine.

[3][4] This increased stability makes it a valuable tool in molecular biology and nucleic acid

research.[1][5]

In the fields of biochemistry and pharmacology, 2-aminoadenosine serves as a crucial

research tool for studying cellular processes, particularly adenosine signaling pathways.[6] It

acts as an agonist for adenosine receptors and as a substrate or inhibitor for adenosine kinase,

making it relevant for research into cancer, inflammation, immune response, and

neurodegenerative diseases.[6][7][8] This document provides a comprehensive overview of its

chemical properties, structure, experimental protocols, and its role in biological signaling

pathways.

Chemical Structure
2-Aminoadenosine consists of a 2,6-diaminopurine base attached to a ribose sugar moiety via

a β-N9-glycosidic bond. The systematic IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-
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yl)-5-(hydroxymethyl)oxolane-3,4-diol.[2][8] The key structural feature is the amino group at the

C2 position of the purine base, in addition to the amino group at the C6 position. This "diamino"

configuration is responsible for its enhanced base-pairing strength.

Key Structural Features:

Purine Core: A bicyclic aromatic system composed of a pyrimidine ring fused to an imidazole

ring.

Amino Groups: Located at positions C2 and C6 of the purine ring.

Ribose Sugar: A five-carbon sugar (pentose) in its furanose form.

Glycosidic Bond: Connects the N9 atom of the purine ring to the C1' atom of the ribose

sugar.

Chemical and Physical Properties
The physicochemical properties of 2-Aminoadenosine are summarized in the table below.

These properties are critical for its handling, storage, and application in experimental settings.
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Property Value Reference(s)

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-

diaminopurin-9-yl)-5-

(hydroxymethyl)oxolane-3,4-

diol

[2][8]

Synonyms

2,6-Diaminopurine riboside,

2,6-Diaminonebularine, 2,6-

Diaminopurinosine, NSC-7363

[2][9]

CAS Number 2096-10-8 [2][6][7]

Molecular Formula C₁₀H₁₄N₆O₄ [2][6][7]

Molecular Weight 282.26 g/mol [2][6][7]

Appearance
White to off-white crystalline

powder
[1][6]

Melting Point 241-243 °C (decomposes) [1]

LogP (XLogP3) -1.4 [2]

Purity (Typical) ≥97-99% (by HPLC) [6][7]

Storage Temperature 0-8 °C [6]

Experimental Protocols
Synthesis of 2-Aminoadenosine
A common method for synthesizing 2-Aminoadenosine involves the amination of a protected

2-amino-6-chloropurine riboside intermediate.

Methodology: Amination of 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-

purine[10]

Starting Material: 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine.

Reaction: The starting material is dissolved in a suitable solvent, such as methanol saturated

with ammonia.
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Conditions: The reaction mixture is stirred in a sealed pressure vessel at an elevated

temperature (e.g., 100 °C) for several hours (e.g., 2-4 hours).

Work-up: After cooling, the solvent and excess ammonia are removed under reduced

pressure.

Deprotection: The resulting acetyl-protected 2-aminoadenosine is treated with a base (e.g.,

sodium methoxide in methanol) to remove the acetyl protecting groups from the ribose

sugar.

Purification: The crude product is purified by recrystallization or column chromatography on

silica gel to yield pure 2-aminoadenosine.

A more recent, postsynthetic strategy allows for the efficient incorporation of 2,6-diaminopurine

into oligonucleotides using a 2-fluoro-6-aminopurine phosphoramidite building block. The 2-

fluoro group is subsequently displaced by ammonia during the standard oligonucleotide

deprotection step.[3][4][11]

Synthesis workflow for 2-Aminoadenosine.

Purification and Analysis
High-performance liquid chromatography (HPLC) is the standard method for both the

purification and purity analysis of 2-Aminoadenosine.

Methodology: HPLC Analysis

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically

used.

Mobile Phase: A gradient elution is often employed.

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or an ammonium acetate buffer.

Solvent B: Acetonitrile or methanol with 0.1% TFA.

Gradient: A typical gradient might run from 5% Solvent B to 50% Solvent B over 20-30

minutes.
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Flow Rate: 1.0 mL/min.

Detection: UV detection at approximately 279-280 nm.[12]

Sample Preparation: The 2-Aminoadenosine sample is dissolved in the mobile phase or a

compatible solvent (e.g., water) and filtered before injection.

Quantification: Purity is determined by integrating the area of the product peak relative to the

total area of all peaks detected.

For structural confirmation, Liquid Chromatography-Mass Spectrometry (LCMS) is employed to

verify the molecular weight of the purified compound.[3][4]

Biological Activity and Signaling Pathways
2-Aminoadenosine exerts its biological effects primarily by interacting with the components of

the adenosine signaling system. It is recognized as an agonist at the four subtypes of G-protein

coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[6][13] These receptors are integral to

regulating a vast array of physiological processes.[13][14]

A₁ and A₃ Receptors: These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Their

activation by an agonist like 2-aminoadenosine leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][15]

A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G-proteins (Gₛ). Agonist

binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[15][16]

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA)

and Exchange protein directly activated by cAMP (Epac). These signaling cascades, along with

other pathways like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)

pathways, influence gene expression and cellular functions such as proliferation, inflammation,

and neurotransmission.[14][15][16]
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Adenosine receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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